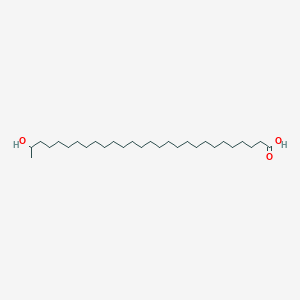

27-Hydroxyoctacosanoic acid

Description

Properties

CAS No. |

121822-56-8 |

|---|---|

Molecular Formula |

C28H56O3 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

27-hydroxyoctacosanoic acid |

InChI |

InChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |

InChI Key |

GVOCNLPJMKEXLA-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |

Synonyms |

27-HOCA 27-hydroxyoctacosanoic acid |

Origin of Product |

United States |

Occurrence and Distribution of 27 Hydroxyoctacosanoic Acid

Prevalence in Bacterial Lipopolysaccharides (LPS)

27-Hydroxyoctacosanoic acid has been identified as a key structural fatty acyl component in the LPS of a range of Gram-negative bacteria, playing a role in the architecture and function of their outer membrane.

Within the family Rhizobiaceae, which includes bacteria known for their symbiotic relationships with plants, this compound is a prevalent, though not universal, component of their LPS.

Screening of lipopolysaccharides from several genera within the Rhizobiaceae family has revealed the widespread presence of this compound. nih.gov Studies have confirmed its occurrence in various species of Rhizobium, Bradyrhizobium, and Agrobacterium. nih.govnih.gov For instance, it constitutes a major part of the total fatty acid content in the LPS of Rhizobium trifolii. Furthermore, analysis of the LPS from Ochrobactrum quorumnocens has also identified this compound among its prevalent fatty acids. nih.gov

| Genus | Presence of this compound in LPS |

|---|---|

| Rhizobium | Present |

| Bradyrhizobium | Present |

| Agrobacterium | Present |

| Ochrobactrum | Present |

The distribution of this compound, in conjunction with the analysis of lipid A backbone sugars, has proven to be a valuable chemotaxonomic marker. nih.gov The presence and relative amounts of this VLCFA can help to delineate taxonomic relationships among different strains and species within the Rhizobiaceae. nih.govresearchgate.net The structural variations in lipid A, including the presence of this compound, reflect the phylogenetic relatedness of these bacteria. nih.gov

Interestingly, this compound and similar very-long-chain fatty acids are also found in the LPS of several intracellular pathogenic bacteria, suggesting a potential role in their interaction with host cells. The lipid A of Bartonella henselae contains this compound. nih.gov In Legionella pneumophila, while 27-oxo-octacosanoic acid is a major component, minor amounts of this compound have also been detected in its lipopolysaccharide. mdpi.comnih.gov The presence of these long-chain fatty acids is a shared feature among several bacteria that lead to chronic intracellular infections. nih.gov

Distribution within Rhizobiaceae Family

Structural Variants and Related Compounds

The structural diversity of fatty acids in bacterial LPS extends beyond a single compound. Related straight-chain and branched hydroxylated fatty acids are also observed.

In addition to the straight-chain this compound, which is an (ω-1)-hydroxylated fatty acid, various other straight-chain and branched (ω-1)-hydroxylated very long-chain fatty acids have been identified, particularly in Bradyrhizobium. frontierspartnerships.orgnih.gov These fatty acids have chain lengths ranging from 26 to 34 carbon atoms and can include mono- and dimethyl branched structures. frontierspartnerships.orgnih.gov The branching typically occurs at the (ω-10) and/or (ω-11) positions of the alkyl chain. nih.gov The study of these structural variants provides deeper insight into the complexity of bacterial lipid A and can be applied in the chemotaxonomy of Bradyrhizobium. nih.gov

| Fatty Acid Type | Chain Length (Number of Carbons) | Branching |

|---|---|---|

| Straight-chain | 26-34 | None |

| Branched | 26-34 | Mono- and dimethyl |

Identification of 27-Oxo-octacosanoic Acid

In the course of studying the chemical constituents of Legionella pneumophila, researchers identified two novel long-chain fatty acids: 27-oxo-octacosanoic acid and heptacosane-1,27-dioic acid. nih.gov These compounds were discovered in the phenol-chloroform-petroleum ether extracts of the bacterium, suggesting they are components of its lipopolysaccharide (LPS). nih.gov The characterization of these fatty acids was accomplished through a combination of gas-liquid chromatography/mass spectrometry and proton nuclear magnetic resonance spectroscopy. nih.gov

Notably, alongside these newly identified molecules, minor quantities of 29-oxo-triacontanoic acid, nonacosane-1,29-dioic acid, and 27-hydroxy-octacosanoic acid were also detected in the same extracts. nih.gov This discovery marked the first identification of 27-oxo-octacosanoic acid and heptacosane-1,27-dioic acid in Legionella pneumophila. nih.gov

| Compound | Organism | Method of Identification |

| 27-Oxo-octacosanoic acid | Legionella pneumophila | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy |

| Heptacosane-1,27-dioic acid | Legionella pneumophila | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy |

| This compound | Legionella pneumophila | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy |

| 29-Oxo-triacontanoic acid | Legionella pneumophila | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy |

| Nonacosane-1,29-dioic acid | Legionella pneumophila | Gas-liquid chromatography/mass spectrometry, Proton nuclear magnetic resonance spectroscopy |

Subcellular Localization: Integration into Lipid A Moiety of Lipopolysaccharides

The long-chain fatty acid, this compound, is a known constituent of the lipopolysaccharides (LPS) in a variety of bacteria. nih.govnih.gov Specifically, it is integrated into the Lipid A fraction, which serves as the hydrophobic anchor of the LPS molecule in the outer membrane of Gram-negative bacteria. nih.govacs.org

Screening of LPS isolated from numerous strains of Rhizobium, Bradyrhizobium, Agrobacterium, and Azorhizobium revealed the presence of this compound in varying amounts in all tested strains, with the exception of Azorhizobium caulinodans. nih.gov This distribution suggests a significant, though not universal, role for this fatty acid within the Rhizobiaceae family. nih.gov

The presence of this compound is not limited to the Rhizobiaceae. It has also been identified in the Lipid A of several facultative intracellular pathogens that are known to cause chronic infections, including Brucella abortus, Bartonella henselae, and Legionella pneumophila. acs.org

The integration of this compound into the Lipid A structure is a key feature of the outer membrane of these bacteria. In the nitrogen-fixing symbiont Rhizobium sin-1, the Lipid A structure is notably different from that of enteric bacteria like E. coli. A unique characteristic of R. sin-1 Lipid A is the presence of the this compound moiety. acs.org It has been proposed that this specific fatty acid is crucial for maintaining the stability of the bacterial membrane during the process of endocytotic invasion of host plant cells and is vital for the bacterium's survival within the symbiosome. acs.org

The distribution of this compound and the analysis of the associated Lipid A backbone sugars have proven to be valuable in understanding the taxonomic relationships among different strains of the Rhizobiaceae. nih.gov Furthermore, the presence of (ω-1)-hydroxylated long-chain fatty acids, such as this compound, in LPS may serve as a chemophylogenetic marker for the alpha-2 subgroup of Proteobacteria. nih.gov

| Bacterial Group/Species | Presence of this compound in Lipid A |

| Rhizobium species | Present in various amounts |

| Bradyrhizobium species | Present in various amounts |

| Agrobacterium species | Present in various amounts |

| Azorhizobium caulinodans | Absent |

| Brucella abortus | Present |

| Bartonella henselae | Present |

| Legionella pneumophila | Present |

| Rhizobium sin-1 | Present |

Biosynthesis and Genetic Regulation of 27 Hydroxyoctacosanoic Acid

Biosynthetic Pathway Elucidation

The biosynthesis of 27-hydroxyoctacosanoic acid, a very-long-chain fatty acid (VLCFA), is a specialized process observed in certain Gram-negative bacteria, particularly within the order Rhizobiales. oup.comnih.gov This unique fatty acid is a crucial component of the lipid A moiety of lipopolysaccharides (LPS), contributing to the structural integrity of the outer membrane. researchgate.netresearchgate.netbibliotekanauki.pl Elucidation of its biosynthetic pathway has revealed a dedicated set of enzymes and a specialized acyl carrier protein that work in concert to synthesize this complex molecule.

Involvement of the Type II Fatty Acid Synthase System

The synthesis of this compound utilizes a Type II Fatty Acid Synthase (FAS) system. aocs.orgnih.gov Unlike the Type I FAS system found in animals, which consists of a single large multifunctional polypeptide, the Type II system is characterized by a series of discrete, monofunctional enzymes. wikipedia.orgwikipedia.org Each step in the fatty acid elongation cycle—condensation, reduction, dehydration, and a second reduction—is catalyzed by a separate, soluble protein. wikipedia.org

In this system, the growing acyl chain is shuttled between the various enzymes while covalently attached to an acyl carrier protein (ACP). nih.gov The synthesis of the C28 chain of this compound is accomplished through the iterative action of these dedicated fab (fatty acid biosynthesis) gene products, which are distinct from the genes responsible for general fatty acid synthesis. asm.org This ensures the specific production of the very-long-chain fatty acid required for lipid A modification.

Role of Specialized Acyl Carrier Proteins (ACPs)

While bacteria possess a constitutive ACP (AcpP) for general fatty acid synthesis, the production of specialized lipids often involves dedicated ACPs that channel intermediates into specific biosynthetic routes. oup.comfrontiersin.orgnih.gov The biosynthesis of this compound is a prime example, relying on a specialized ACP known as AcpXL. oup.commicrobiologyresearch.org

AcpXL is a specialized acyl carrier protein that is essential for the synthesis and transfer of this compound to the lipid A precursor. asm.orgoup.comfrontiersin.orgoup.com It functions as the carrier upon which the very-long-chain fatty acid is built. researchgate.netasm.org Once synthesized, the 27-hydroxyoctacosanoyl-AcpXL conjugate serves as the specific acyl donor for the modification of lipid A. oup.comcapes.gov.br This reaction is catalyzed by the acyltransferase LpxXL, which transfers the VLCFA from AcpXL to the 2'-position of the lipid A precursor, (Kdo)2-lipid IVA. researchgate.netoup.com The presence of AcpXL is critical; mutations in the acpXL gene result in the absence of this compound in the lipid A structure. researchgate.netnih.gov

AcpXL exhibits a high degree of functional specificity. Its primary role is in the biosynthesis of lipid A containing a very-long-chain fatty acid, typically one with a 28 to 30 carbon chain. nih.gov The protein is acylated predominantly with this compound, highlighting its specific function in carrying this particular fatty acid. uniprot.org This specificity ensures that only the correct VLCFA is incorporated into the lipid A molecule. oup.com While other ACPs like AcpP are involved in the synthesis of common fatty acids (C12-C18), AcpXL is dedicated exclusively to the pathway that produces the unique this compound modification. capes.gov.br

Identification and Characterization of Dedicated Biosynthetic Genes

The synthesis of this compound is governed by a specific set of genes, often found clustered together on the chromosome in bacteria like Rhizobium leguminosarum. researchgate.netoup.com These genes encode the specialized enzymes required for the elongation and modification of the VLCFA.

Genetic and mutational analyses have identified a cluster of six unique genes essential for the biosynthesis of this compound. oup.comoup.com This cluster, often referred to as the fabXL gene cluster, contains the genes necessary to build the VLCFA on the specialized AcpXL protein and subsequently transfer it to lipid A. researchgate.net Mutations in any of these genes disrupt the synthesis of the VLCFA, demonstrating that the enzymes for general fatty acid synthesis cannot compensate for their loss. asm.orgoup.com

The genes within this cluster and their predicted functions are detailed in the table below.

| Gene | Predicted Function | Reference |

| acpXL | Specialized Acyl Carrier Protein | oup.com |

| fabZXL | Dehydratase | oup.comoup.com |

| fabF1XL | 2-oxo-acyl, acyl carrier protein synthase | oup.com |

| fabF2XL | 2-oxo-acyl, acyl carrier protein synthase | oup.com |

| adh2XL | Dehydrogenase | oup.comoup.com |

| lpxXL | Acyltransferase | researchgate.netoup.com |

This dedicated gene cluster underscores the specialized nature of this compound biosynthesis, setting it apart from the general fatty acid metabolism of the cell.

Enzymatic Functions of Encoded Proteins (e.g., Dehydratase, Oxo-acyl Synthase, Dehydrogenase, Acyltransferase)

The biosynthesis of this compound, a very-long-chain fatty acid (VLCFA), is a complex process involving a series of enzymatic reactions. This process occurs through the fatty acid synthesis (FAS) cycle, which systematically elongates the acyl chain. Key enzymes encoded by the fabXL gene cluster are responsible for the synthesis of this specific VLCFA in certain bacteria, such as Rhizobium leguminosarum. researchgate.netasm.org The synthesis is built upon a specialized acyl carrier protein (AcpXL). researchgate.netoup.comnih.gov

The core enzymatic functions involved in the elongation cycles of fatty acid synthesis include:

Dehydratase (FabZ): The β-hydroxyacyl-ACP dehydratase, encoded by fabZXL, is crucial for the dehydration step in the fatty acid elongation cycle. researchgate.net This enzyme catalyzes the removal of a water molecule from a β-hydroxyacyl-ACP intermediate, forming a double bond and creating an enoyl-ACP. aocs.orgnih.gov This dehydration is a critical step in preparing the growing acyl chain for the subsequent reduction reaction. aocs.org

Oxo-acyl Synthase (FabF): The β-ketoacyl-ACP synthases, encoded by fabF1XL and fabF2XL, are responsible for the condensation reaction, which is the chain-elongating step. researchgate.netresearchgate.net These enzymes catalyze the addition of a two-carbon unit from malonyl-ACP to the growing acyl chain attached to the acyl carrier protein (ACP). drugbank.comuniprot.org This reaction forms a β-ketoacyl-ACP, extending the fatty acid chain by two carbons in each cycle. aocs.orgebi.ac.uk

Dehydrogenase: An alcohol dehydrogenase, encoded by adhA2XL, is also part of the gene cluster required for this compound synthesis. researchgate.netresearchgate.net While the precise function of this specific dehydrogenase in the context of VLCFA synthesis is still being fully elucidated, dehydrogenases in fatty acid metabolism typically catalyze oxidation-reduction reactions, such as the reduction of a keto group to a hydroxyl group or the oxidation of a hydroxyl group to a keto group. aocs.org

Acyltransferase (LpxXL): The acyltransferase LpxXL is responsible for the final step of transferring the fully synthesized this compound from the specialized acyl carrier protein (AcpXL) to its final destination, the lipid A precursor Kdo2-lipid IVA. nih.govmarquette.eduuga.edu This transferase is specific for this C28 VLCFA and is crucial for its incorporation into the lipopolysaccharide structure. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function |

| β-hydroxyacyl-ACP dehydratase | fabZXL | Catalyzes the dehydration of the β-hydroxyacyl-ACP intermediate. researchgate.netaocs.org |

| β-ketoacyl-ACP synthase | fabF1XL, fabF2XL | Catalyzes the condensation of malonyl-ACP with the growing acyl chain. researchgate.netdrugbank.com |

| Alcohol dehydrogenase | adhA2XL | Predicted to be involved in oxidation-reduction steps. researchgate.net |

| Acyltransferase | lpxXL | Transfers the completed this compound to lipid A. nih.govmarquette.edu |

Genetic Control and Regulatory Mechanisms

Transcriptional Regulation of fabXL Genes (e.g., Induction by Sensor Kinase ChvG)

The expression of the fabXL genes is under the control of transcriptional regulators that respond to specific environmental cues. oup.com One key regulatory element is the sensor kinase ChvG. oup.commedchemexpress.com Research has shown that the fabXL genes are induced by the sensor kinase ChvG in response to growth conditions rich in peptides. oup.com ChvG is part of a two-component signal transduction system, which allows bacteria to sense and adapt to changes in their environment. medchemexpress.com The induction of fabXL genes by ChvG suggests that the synthesis of this compound is upregulated under specific nutritional conditions, which may be relevant during symbiotic interactions or in particular growth phases. oup.commedchemexpress.com

Alternative Biosynthetic Mechanisms (e.g., In planta activation)

While the primary pathway for this compound synthesis is encoded by the fabXL gene cluster, there is evidence for alternative or compensatory mechanisms, particularly during symbiotic interactions. For instance, studies on Rhizobium leguminosarum mutants have shown that the ability to add this compound to lipid A can be restored when the bacteria are within the host plant environment. frontiersin.org This suggests an "in planta activation" mechanism, where the plant host may provide signals or compounds that can bypass or compensate for defects in the bacterial biosynthetic pathway. frontiersin.orgoup.com The exact nature of this in planta activation is still under investigation but highlights the complex interplay between the bacterium and its host in modulating the synthesis of this important cell surface molecule.

Biological Roles and Functional Significance of 27 Hydroxyoctacosanoic Acid

Contributions to Bacterial Cell Envelope Integrity and Function

27-Hydroxyoctacosanoic acid is a very-long-chain fatty acid (VLCFA) that plays a crucial role in the structural integrity and function of the cell envelope in certain Gram-negative bacteria, particularly within the order Rhizobiales. oup.comnih.gov This unique fatty acid is a key component of the lipid A moiety of lipopolysaccharide (LPS), the major constituent of the outer leaflet of the outer membrane. nih.govapsnet.orgfrontiersin.org

The exceptional length of the this compound alkyl chain allows it to span the entire outer membrane bilayer, which is thought to provide additional stability to the bacterial cell envelope. apsnet.org This structural reinforcement is particularly important for bacteria that encounter stressful environments, such as those found within a host organism. apsnet.orggrantome.com The presence of this VLCFA has been linked to increased resistance to environmental stressors. For instance, mutants of Agrobacterium fabrum lacking this compound were found to be more sensitive to such conditions. nih.gov Similarly, a Rhizobium leguminosarum mutant unable to synthesize this fatty acid showed increased sensitivity to changes in osmolarity and acidity, conditions likely encountered within the microenvironment of a root nodule. asm.orgpsu.edu

The biosynthesis of this compound and its transfer to lipid A is a specialized process requiring a unique set of genes, including acpXL, which encodes a specialized acyl carrier protein, and lpxXL, an acyltransferase. oup.comoup.comuniprot.orgcapes.gov.br The presence of this biosynthetic pathway and the resulting modified lipid A is a characteristic feature of many bacteria in the order Rhizobiales. oup.com

Role in Host-Microbe Interactions

The presence of this compound in the bacterial cell envelope is not only significant for the bacterium's intrinsic properties but also plays a pivotal role in its interactions with host organisms, particularly in symbiotic relationships.

Symbiotic Associations (e.g., Rhizobium-Legume Symbiosis)

In the context of the symbiotic relationship between rhizobia and leguminous plants, this compound is a critical determinant for the successful establishment and maintenance of a functional nitrogen-fixing symbiosis.

The initial stages of the symbiotic interaction, including the infection of the legume root and the development of root nodules, are influenced by the presence of this compound in the rhizobial LPS. frontiersin.org While not absolutely essential for nodule formation, its absence leads to significant delays and defects in the nodulation process. oup.comapsnet.org

Research on Rhizobium leguminosarum mutants lacking this compound has consistently shown a delayed onset of nodulation. oup.comapsnet.org For example, an acpXL mutant of R. leguminosarum bv. phaseoli exhibited a developmental delay during the symbiotic infection of the determinate nodulating host plant Phaseolus vulgaris. nih.gov Similarly, a deficiency in this VLCFA in R. leguminosarum bv. viciae resulted in a delay in nodule tissue invasion. apsnet.org These findings suggest that the structural integrity and surface properties conferred by this compound are important for efficient host root infection. uga.edu

| Feature | Wild-Type Rhizobium | This compound Deficient Mutant |

| Nodulation Onset | Normal | Delayed oup.comapsnet.org |

| Nodule Development | Normal | Delayed and Defective oup.com |

| Host Infection | Efficient | Less efficient, delayed tissue invasion apsnet.orguga.edu |

Following successful infection, rhizobia differentiate into specialized, nitrogen-fixing forms called bacteroids within the host plant's nodule cells. The presence of this compound is crucial for this differentiation process and for the subsequent nitrogen-fixing activity.

Mutants of R. leguminosarum unable to produce this VLCFA exhibit significant defects in bacteroid formation. oup.com Microscopic examination of nodules formed by these mutants has revealed irregularly shaped and unusually large bacteroids. apsnet.org Furthermore, a common observation is the presence of multiple bacteroids within a single symbiosome membrane, a feature not seen with wild-type bacteroids. apsnet.orguga.edu This suggests that the altered membrane properties resulting from the lack of this compound disrupt the normal process of bacteroid development and division. apsnet.org

The ultimate function of the symbiosis, nitrogen fixation, is also detrimentally affected by the absence of this fatty acid. uga.edu Nodules formed by mutant strains show a delayed onset of nitrogenase production and reduced nitrogenase activity throughout the testing period. apsnet.orguga.edu This reduction in nitrogen-fixing efficiency underscores the importance of a properly structured bacterial envelope for the physiological functions of the bacteroid.

| Parameter | Wild-Type Rhizobium | This compound Deficient Mutant |

| Bacteroid Morphology | Normal, single bacteroid per symbiosome | Irregularly shaped, large, multiple bacteroids per symbiosome apsnet.orguga.edu |

| Nitrogenase Production | Normal onset | Delayed onset apsnet.orguga.edu |

| Nitrogenase Activity | Normal levels | Reduced throughout testing period apsnet.orguga.edu |

The ability of rhizobia to establish a persistent intracellular infection within the host-derived symbiosome is fundamental to the symbiosis. nih.govresearchgate.net this compound appears to be a key factor in ensuring the long-term survival and function of the bacteroids within this intracellular compartment.

It has been hypothesized that the increased stability conferred by this VLCFA to the bacterial membrane is essential for the endocytotic invasion of the host cell and for the bacterium's survival within the symbiosome. apsnet.orgpsu.edu The symbiosome environment is thought to be physiologically stressful, with changes in pH, osmolarity, and oxygen tension. grantome.com The presence of this compound, which has been observed to double in amount during the symbiosis between R. leguminosarum and pea, may be an adaptation to these stresses. apsnet.orgasm.org

Mutants lacking this fatty acid produce abnormal symbiosome structures, indicating a disruption in the intricate interaction between the bacterial membrane and the host-derived symbiosome membrane. nih.govresearchgate.net This suggests that the physical properties of the bacteroid outer membrane, modulated by this compound, are critical for maintaining a stable and functional symbiotic interface.

The incorporation of this compound into the LPS of symbiotic bacteria modulates several of their physiological properties, which in turn impacts their symbiotic proficiency. As previously mentioned, mutants deficient in this VLCFA exhibit increased sensitivity to osmotic stress and changes in acidity. asm.orgpsu.edu

Interestingly, studies have shown that passage through the host plant can restore some of the physiological defects observed in laboratory-grown mutants. For example, an acpXL mutant of R. leguminosarum bv. phaseoli regained salt tolerance after being isolated from nodules. nih.gov In another study, it was found that the VLCFA was partially restored to the lipid A of bacteroids formed by an acpXL mutant, suggesting the possibility of an alternative biosynthetic mechanism that is activated in planta. oup.comuga.edu This highlights the dynamic nature of the bacterial cell envelope and its ability to adapt to the host environment, with this compound playing a central role in this adaptation.

Pathogenic Interactions and Intracellular Survival in Host-Derived Compartments

This compound, a very-long-chain fatty acid (VLCFA), is a crucial component of the lipid A in the lipopolysaccharide (LPS) of several Gram-negative bacteria. asm.orgnih.gov Its presence has been notably identified in bacteria capable of establishing persistent infections within host membrane-derived subcellular compartments. asm.orgnih.govresearchgate.net This includes not only symbiotic nitrogen-fixing bacteria like Rhizobium leguminosarum but also medically significant pathogens such as Brucella abortus, Brucella melitensis, Bartonella henselae, and Legionella pneumophila. asm.orgnih.govresearchgate.netapsnet.org The shared ability of these diverse bacteria to survive and persist within intracellular host-derived membranes suggests a conserved functional role for this unique fatty acid in host-pathogen interactions. asm.orgnih.govresearchgate.net

The proposed function of this compound in intracellular survival is linked to its contribution to the stability of the bacterial outer membrane. asm.orgapsnet.orgasm.org The considerable length of its alkyl chain is thought to enable it to span the entire outer membrane bilayer, thereby reinforcing the membrane structure. psu.edu This increased membrane stability could be a critical factor for the endocytotic invasion of host cells and subsequent survival within the intracellular environment. apsnet.org In Rhizobium leguminosarum bv. phaseoli, mutants lacking this compound exhibit a developmental delay during symbiotic infection of the host plant Phaseolus vulgaris and produce abnormal symbiosome structures. asm.orgresearchgate.net This evidence underscores the importance of the VLCFA in establishing and maintaining a persistent intracellular presence. asm.orgnih.gov

Influence on Bacterial Stress Response and Environmental Adaptation

The incorporation of this compound into the lipid A of the outer membrane significantly influences a bacterium's ability to withstand various environmental stressors.

Tolerance to Osmotic Stress and Salinity

The presence of this compound in the lipopolysaccharide is critical for tolerance to osmotic stress. microbiologyresearch.orgnih.govnih.gov Studies on mutants of Rhizobium leguminosarum that are unable to synthesize this VLCFA have consistently demonstrated increased sensitivity to high salt concentrations. asm.orgresearchgate.netasm.org For instance, an acpXL mutant of R. leguminosarum bv. viciae, which lacks this compound, showed impaired growth at a salt concentration of 0.25% NaCl and was unable to grow at 0.5% NaCl, conditions under which the wild-type strain thrived. asm.orgnih.gov Similarly, a transposon mutant of R. leguminosarum bv. viciae 3841 deficient in the VLCFA was found to be characteristically sensitive to osmotic stresses. microbiologyresearch.orgnih.govnih.gov Interestingly, passage of an acpXL mutant through a host plant was observed to restore salt tolerance, suggesting that the host environment might induce alternative adaptive mechanisms. asm.orgresearchgate.netnih.gov

| Bacterial Strain | Genetic Modification | Phenotype under Osmotic Stress | Reference |

|---|---|---|---|

| R. leguminosarum bv. phaseoli 8002 | acpXL mutant (lacks VLCFA) | More sensitive to higher salt concentrations (0.5% and 0.75% NaCl) compared to wild-type. | asm.orgnih.gov |

| R. leguminosarum bv. viciae 3841 | acpXL mutant (lacks VLCFA) | Unable to grow in the presence of 0.5% NaCl. | asm.orgnih.gov |

| R. leguminosarum bv. viciae 3841 | fabF1/fabF2 mutant (lacks VLCFA) | Sensitive to osmotic stresses. | microbiologyresearch.orgnih.gov |

Resistance to Detergents and Acidic pH

The structural integrity provided by this compound is also vital for resisting membrane-disrupting agents like detergents and for survival in acidic environments. Mutants of R. leguminosarum lacking this VLCFA show increased sensitivity to detergents such as sodium deoxycholate (DOC) and sodium dodecyl sulfate (B86663) (SDS). asm.orgresearchgate.netnih.gov This suggests a compromised outer membrane stability in the absence of the VLCFA. asm.org

Furthermore, the absence of this compound renders the bacteria more susceptible to acidic conditions. An acpXL mutant of R. leguminosarum was unable to grow at pH 5.0 and below, while the wild-type strain could grow at pH 4.8. asm.org This increased sensitivity to low pH is a significant disadvantage, as acidic conditions are likely encountered in soil and within the host nodule microenvironment. asm.org Research has shown that the constitutive expression of the outer membrane protein gene ropB in a VLCFA-deficient mutant can restore tolerance to both detergents and acidic pH, indicating a complex interplay between lipid A structure and outer membrane protein expression in stress resistance. oup.comoup.com

Desiccation Tolerance

This compound plays a significant role in protecting bacteria from desiccation, a common stress in terrestrial environments. microbiologyresearch.orgnih.govnih.gov Studies on Rhizobium leguminosarum have demonstrated that the addition of this VLCFA to the lipid A improves tolerance to desiccation. asm.orgresearchgate.net A mutant of R. leguminosarum bv. viciae 3841, which is deficient in 27-hydroxyoctacosanoate-modified lipopolysaccharide, was found to be markedly impaired in its ability to survive desiccation stress. microbiologyresearch.orgnih.govnih.gov This highlights that a structurally intact VLCFA-containing lipid A is critical for cellular traits that are important for survival in the rhizosphere. microbiologyresearch.orgnih.govnih.gov The proposed mechanism is that the VLCFA helps to reduce membrane fluidity and enhance the retention of water, thereby stabilizing macromolecules during water scarcity. asm.orgresearchgate.net

Impact on Bacterial Motility and Biofilm Formation

The modification of lipid A with this compound is crucial for bacterial motility and the ability to form biofilms. microbiologyresearch.orgnih.govnih.gov Research on Rhizobium leguminosarum bv. viciae 3841 revealed that a mutant lacking the VLCFA was non-motile, with most of the mutant cells devoid of flagella. microbiologyresearch.orgnih.gov This indicates a fundamental role of the intact LPS structure in flagellar assembly or function.

In addition to motility, biofilm formation is also significantly impaired in mutants deficient in this compound. microbiologyresearch.orgnih.govnih.gov These mutants exhibit altered attachment to solid surfaces and form weakened biofilms compared to the wild-type strain. microbiologyresearch.orgnih.govnih.gov This defect in biofilm formation, coupled with the loss of motility, severely compromises the bacterium's ability to colonize surfaces and survive in competitive environments like the soil rhizosphere. microbiologyresearch.orgnih.govnih.gov Similar findings in Agrobacterium fabrum confirm that the absence of the VLCFA leads to impaired swimming motility and the formation of a weakened biofilm, underscoring the importance of this lipid A modification across different bacterial species. nih.govresearchgate.netmdpi.com

| Bacterium | Genetic Defect | Impact on Motility | Impact on Biofilm Formation | Reference |

|---|---|---|---|---|

| Rhizobium leguminosarum bv. viciae 3841 | Lacks this compound (fabF1/fabF2 mutant) | Non-motile, most cells lack flagella | Impaired biofilm formation, altered attachment | microbiologyresearch.orgnih.govnih.gov |

| Agrobacterium fabrum C58 | Lacks this compound | Impaired swimming motility | Weakened biofilm formation | nih.govresearchgate.net |

Regulation of Outer Membrane Protein Expression (e.g., ropB gene)

The presence of this compound in lipid A has a regulatory effect on the expression of certain outer membrane proteins, notably the RopB protein. oup.comoup.com In Rhizobium leguminosarum, mutations in the fabXL gene cluster, which is responsible for the synthesis of the VLCFA, lead to a downregulation in the expression of the ropB gene. oup.comoup.com RopB is an outer membrane protein that contributes to the stability of the outer membrane. oup.comnih.gov

The reduced expression of ropB in VLCFA-deficient mutants likely contributes to their increased sensitivity to various stressors. oup.com This is supported by the finding that constitutive expression of ropB in an acpXL or a fabF2XL, fabF1XL mutant restores tolerance to detergents, hyperosmotic stress, and acidic pH. oup.comoup.com This demonstrates a direct link between the VLCFA-modified lipid A, the expression of ropB, and the bacterium's ability to cope with outer membrane stress. oup.com However, the lack of VLCFA also results in phenotypes, such as delayed nodulation, that are independent of ropB expression, indicating that the VLCFA has pleiotropic effects on bacterial physiology. oup.comoup.com The mechanism by which the structural alteration in lipid A leads to changes in ropB gene expression is not fully understood but is thought to involve other unknown regulators that respond to changes in the cell envelope. oup.com

Advanced Research Methodologies for 27 Hydroxyoctacosanoic Acid Investigation

Genetic Manipulation and Mutant Phenotype Analysis

Genetic engineering provides powerful tools to dissect the biosynthetic pathway of 27-hydroxyoctacosanoic acid and to understand its physiological importance. By creating and analyzing specific gene mutants, researchers can link genotypes to observable chemical and functional changes.

Creation and Characterization of acpXL and fabXL Gene Mutants

The biosynthesis of this compound is a complex process involving a dedicated set of genes. Among the most crucial are acpXL and the fabXL genes. oup.com The acpXL gene encodes a specialized acyl carrier protein (ACP) that is essential for the synthesis of the VLCFA. nih.govnih.govuniprot.org This gene is typically located within a larger gene cluster that includes other key enzymes required for the VLCFA's production. oup.comnih.gov

Researchers create mutants by introducing targeted disruptions, such as the insertion of a kanamycin (B1662678) resistance cassette, into the acpXL gene. nih.gov This process effectively knocks out the gene's function. Subsequent characterization of these mutants is primarily performed to confirm the loss of the target fatty acid. Structural analysis of the lipid A component of LPS from these mutants consistently reveals the complete absence of this compound. nih.govresearchgate.net

Similarly, genes designated as fabXL, such as fabF1XL and fabF2XL which encode 3-oxo-acyl-[acyl-carrier protein] synthases, are also critical for the elongation of the very-long-chain fatty acid. oup.com Mutants created by disrupting these fabXL genes also exhibit a lipid A structure devoid of this compound. oup.com

Table 1: Key Genes in this compound Biosynthesis and Mutant Characteristics

| Gene | Encoded Protein | Function in Biosynthesis | Mutant Phenotype (Lipid A) |

| acpXL | Acyl Carrier Protein XL | Carrier of the growing VLCFA chain. uniprot.org | Lacks this compound. nih.gov |

| fabF1XL | 3-oxo-acyl-ACP synthase | Condensation steps in VLCFA elongation. oup.com | Lacks this compound. oup.com |

| fabF2XL | 3-oxo-acyl-ACP synthase | Condensation steps in VLCFA elongation. oup.com | Lacks this compound. oup.com |

| fabZXL | Dehydratase | Dehydration step in VLCFA synthesis. oup.com | Presumed lack of this compound. |

| adh2XL | Dehydrogenase | Reduction step in VLCFA synthesis. oup.com | Presumed lack of this compound. |

| lpxXL | Acyltransferase | Transfer of VLCFA to lipid A. oup.com | Presumed lack of this compound. |

Analysis of Pleiotropic Phenotypes and Functional Complementation

The absence of this compound due to mutations in acpXL or fabXL leads to a range of observable phenotypic changes, a phenomenon known as pleiotropy. oup.comuwo.ca These mutants often display increased sensitivity to agents that challenge the integrity of the outer membrane, suggesting a crucial structural role for the VLCFA. nih.gov For instance, compared to the wild-type parent strain, acpXL mutants show greater sensitivity to detergents like deoxycholate and sodium dodecyl sulfate (B86663), as well as to the antimicrobial peptide polymyxin (B74138) B. nih.gov Furthermore, these mutants can exhibit sensitivity to hyperosmotic stress and acidic pH. oup.com

Functional complementation is a key experimental strategy used to verify that the observed phenotypes are a direct result of the gene knockout. uwo.capressbooks.publibretexts.org In these experiments, a functional copy of the mutated gene (e.g., acpXL) is introduced back into the mutant strain, typically on a plasmid. oup.com Restoration of the wild-type phenotype, such as tolerance to detergents, confirms that the phenotype was caused by the specific gene mutation. oup.com

Interestingly, research has shown that some of the pleiotropic phenotypes of acpXL and fabXL mutants are linked to the downregulation of an outer membrane protein gene, ropB. oup.comoup.com Constitutive expression of ropB in these VLCFA-deficient mutants can restore tolerance to some, but not all, of the membrane-related stresses. This indicates that the lack of this compound results in both ropB-dependent and ropB-independent phenotypes. oup.com

Structural Elucidation and Analytical Techniques

Determining the precise structure of this compound and its context within the complex LPS molecule requires powerful analytical methods. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for analyzing the fatty acid composition of bacterial lipid A. nih.govnih.gov The process involves hydrolyzing the LPS to release the constituent fatty acids, which are then chemically modified (derivatized) to make them volatile enough for gas chromatography. The gas chromatograph separates the individual fatty acid derivatives, which are then detected and identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. ifremer.fr This technique is instrumental in confirming the presence of this compound in wild-type strains and its absence in acpXL and fabXL mutants. nih.gov

To make polar molecules like hydroxy fatty acids suitable for GC analysis, their polar functional groups must be derivatized. sigmaaldrich.com

Trimethylsilylation (TMS): This is a common and effective method for derivatizing hydroxyl groups. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group of this compound and the carboxyl group, replacing the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. nih.govshimadzu.com This increases the volatility of the molecule, allowing it to pass through the GC column. The resulting mass spectra of TMS derivatives provide clear fragmentation patterns that aid in structural confirmation. nih.gov

Pyrrolidides: N-acyl pyrrolidide derivatives are particularly useful for determining the location of structural features like double bonds or methyl branches along a fatty acid chain through mass spectrometry. ifremer.fraocs.org While FAMEs tend to fragment near the ester group, pyrrolidides produce a series of ions, typically 14 atomic mass units apart, that correspond to fragmentation at each C-C bond, allowing for a more detailed structural readout. ifremer.fr The derivatization is achieved by heating fatty acid methyl esters with pyrrolidine (B122466) and a catalyst like acetic acid. aocs.org

Dimethyloxazoline (DMOX) Derivatives: Similar to pyrrolidides, 4,4-dimethyloxazoline (DMOX) derivatives are excellent for pinpointing the location of double bonds and other functional groups in fatty acids via GC-MS. researchgate.netresearchgate.netcapes.gov.br The oxazoline (B21484) ring at the carboxyl end of the fatty acid directs fragmentation along the alkyl chain upon electron impact in the mass spectrometer, yielding a diagnostic spectrum that reveals the original structure. researchgate.net Their preparation involves the condensation of the fatty acid with 2-amino-2-methylpropanol. researchgate.net

Table 2: Comparison of Derivatization Strategies for GC-MS Analysis of Fatty Acids

| Derivative | Target Functional Group(s) | Primary Advantage for Structural Analysis | Common Reagent(s) |

| Trimethylsilyl (TMS) Ether/Ester | Hydroxyl, Carboxyl | Increases volatility for GC analysis of hydroxy acids. nih.gov | MSTFA, BSTFA |

| Pyrrolidide | Carboxyl | Diagnostic fragmentation for locating branches/unsaturation. ifremer.fraocs.org | Pyrrolidine, Acetic Acid |

| Dimethyloxazoline (DMOX) | Carboxyl | Diagnostic fragmentation for locating branches/unsaturation. researchgate.netresearchgate.net | 2-Amino-2-methylpropanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for LPS Structure

While GC-MS excels at identifying individual components, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the three-dimensional structure of the intact LPS and lipid A, including how this compound is linked. aocs.org Techniques like 1H-NMR and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed. nih.govmdpi.com

By analyzing the chemical shifts, coupling constants, and through-space correlations (via NOESY) of the atomic nuclei, researchers can piece together the entire molecular architecture. mdpi.com NMR studies have been crucial in confirming that this compound is a major structural component of the lipid A in organisms like Rhizobium trifolii. nih.gov These analyses have also revealed that the terminal (ω-1) hydroxyl group of this compound is often further acylated by other 3-hydroxy fatty acids, creating a complex and unique acyloxyacyl structure within the lipid A domain. nih.govmdpi.com

Molecular Biology and Biochemical Approaches

Molecular and biochemical investigations form the cornerstone of understanding the synthesis and function of this compound. These approaches allow for the precise manipulation and analysis of the genetic and protein machinery responsible for its production.

Cloning, Sequencing, and Expression of Genes (e.g., acpXL)

The identification and characterization of genes involved in the biosynthesis of this compound are fundamental to its study. A key gene in this pathway is acpXL, which encodes a specialized acyl carrier protein (ACP) responsible for carrying the elongating very-long-chain fatty acid. Current time information in Bangalore, IN.rsc.orguregina.ca

Researchers have successfully cloned and sequenced the acpXL gene from various Rhizobium species. asm.org These sequencing efforts have revealed that acpXL is often located within a conserved gene cluster alongside other genes predicted to be involved in VLCFA synthesis, such as lpxXL, which encodes a specific acyltransferase. Current time information in Bangalore, IN.rsc.orgacs.org The genetic organization of this region is highly conserved among bacteria that produce VLCFAs, suggesting a coordinated functional unit. Current time information in Bangalore, IN.yeasenbio.com

To study the function of acpXL, scientists have created mutants by disrupting the gene, for instance, by inserting a gentamicin (B1671437) or kanamycin resistance cassette. Current time information in Bangalore, IN.asm.org This process of gene knockout allows for the investigation of the resulting phenotype. Structural analysis of the lipopolysaccharide (LPS) from these acpXL mutants has consistently shown the absence of this compound in the lipid A component, confirming the essential role of AcpXL in its synthesis. Current time information in Bangalore, IN.acs.orgresearchgate.net

Table 1: Genetic Approaches for Studying acpXL

| Method | Description | Key Findings |

| Gene Cloning & Sequencing | Isolation and determination of the nucleotide sequence of the acpXL gene. | Revealed the genetic code for the specialized acyl carrier protein and its location within a conserved gene cluster. Current time information in Bangalore, IN.rsc.orgacs.orgyeasenbio.com |

| Gene Disruption (Mutagenesis) | Inactivation of the acpXL gene, often by insertion of an antibiotic resistance cassette. | Creation of mutant strains unable to synthesize this compound, demonstrating the gene's essential function. Current time information in Bangalore, IN.asm.org |

| Complementation | Introduction of a functional copy of the acpXL gene back into the mutant strain. | Restoration of the wild-type phenotype, confirming that the observed changes were due to the specific gene knockout. acs.org |

Overproduction and Purification of Recombinant Acyl Carrier Proteins

To perform detailed biochemical assays and structural studies, large quantities of the AcpXL protein are required. This is achieved through the overproduction and purification of recombinant AcpXL. The acpXL gene is cloned into an expression vector, which is then introduced into a suitable host organism, commonly Escherichia coli or a related rhizobial strain like Sinorhizobium meliloti. rhizosphere.orgmdpi.com

Expression systems, such as those using a T7 promoter, can be induced to produce high levels of the recombinant protein. rhizosphere.orgmdpi.com The protein can be engineered with a tag, such as a polyhistidine-tag (His-tag), to facilitate purification. oup.com Purification is typically carried out using chromatographic techniques. For instance, AcpXL has been purified from the cytosolic fraction of overproducing bacterial cells. mdpi.com

Purified AcpXL from an overexpressing S. meliloti strain was found to be fully acylated, primarily with 27-hydroxyoctacosanoate, confirming its role as the carrier for this specific fatty acid. rhizosphere.orgmdpi.com The ability to purify both the apo- (unacylated) and holo- (acylated) forms of AcpXL is crucial for in vitro assays to study the enzymes involved in the VLCFA biosynthetic pathway. oup.com

In Vivo Labeling Techniques for Biosynthetic Studies

In vivo labeling is a powerful technique to trace the metabolic pathways and precursors involved in the biosynthesis of complex molecules like this compound. This method involves supplying the living organism with a labeled substrate that is incorporated into the molecule of interest.

While direct labeling of this compound is not extensively detailed, the principles can be applied from related studies. For instance, in Rhizobium, lipopolysaccharides have been labeled in vivo using ³²P to quantify LPS production. escholarship.orgbeilstein-journals.org Similarly, the prosthetic group of acyl carrier proteins, 4'-phosphopantetheine, is derived from β-alanine, and in vivo labeling with radioactive β-alanine has been used to study novel ACPs like RkpF. asm.org

For studying fatty acid biosynthesis, labeled precursors such as [α-¹⁴C]methionine can be used to label N-acyl homoserine lactones (AHLs), which have fatty acid side chains. nih.gov These techniques provide a framework for designing experiments to elucidate the biosynthetic precursors of this compound by feeding labeled long-chain fatty acid precursors and analyzing their incorporation into the final VLCFA structure.

Investigation of Gene Expression Profiles (e.g., qPCR, Transcriptomics)

Understanding when and to what extent the genes for this compound synthesis are expressed is crucial for understanding its role in different physiological states, such as free-living versus symbiotic life. Quantitative real-time PCR (qPCR) and transcriptomics (e.g., RNA-sequencing) are the primary methods used for this purpose. frontiersin.orgnih.govnih.gov

qPCR allows for the precise quantification of the mRNA levels of specific genes, such as acpXL and lpxXL. uga.edukisti.re.kr This method requires the selection of stable reference genes for normalization to ensure accurate results. uga.edu qPCR can be used to compare the expression of target genes under different conditions, for example, comparing free-living bacteria to bacteroids isolated from root nodules.

Transcriptomics , particularly RNA-sequencing (RNA-Seq), provides a global view of gene expression by profiling the entire set of RNA transcripts in a cell at a given moment. uregina.canih.gov Comparative transcriptomic analyses have been performed on Rhizobium bacteroids, revealing large-scale changes in gene expression during symbiosis. rhizosphere.orgnih.govnih.gov These studies have shown that during the differentiation into nitrogen-fixing bacteroids, there are significant alterations in the expression of genes related to cell surface components, including those for LPS biosynthesis. nih.govbeilstein-journals.org For instance, transcriptomic data from R. leguminosarum bacteroids in both determinate and indeterminate nodules indicate that the bacteroid environment is stressful and involves the catabolism of specific compounds provided by the plant. nih.gov Such global analyses can identify the regulatory networks that control the expression of the VLCFA biosynthetic genes in response to environmental cues within the host plant.

Microscopic and Imaging Techniques for Cellular Phenotypes (e.g., Electron Microscopy for Symbiosome Structure)

Microscopic techniques are indispensable for visualizing the cellular and subcellular consequences of the absence of this compound. Transmission electron microscopy (TEM) has been particularly informative in studying the symbiotic relationship between Rhizobium and host legumes.

Studies on acpXL mutants of Rhizobium leguminosarum have utilized TEM to examine the structure of root nodules and the bacteroids within them. Current time information in Bangalore, IN.researchgate.netnih.gov In wild-type infections, nodules contain cells densely packed with bacteroids, which are typically enclosed individually within a plant-derived membrane called the symbiosome membrane. Current time information in Bangalore, IN.

However, electron micrographs of nodules infected with the acpXL mutant reveal significant developmental defects. Current time information in Bangalore, IN.researchgate.netnih.gov These include:

Smaller infected plant cells with a lower density of bacteroids. Current time information in Bangalore, IN.researchgate.net

Abnormally shaped and sometimes larger bacteroids.

Defective symbiosome structures, where multiple bacteroids are often found within a single, improperly formed symbiosome membrane. Current time information in Bangalore, IN.researchgate.net

These observations suggest that the this compound-containing LPS is critical for the stability of the bacterial outer membrane and for the proper interaction with the host symbiosome membrane, which is essential for the normal development and persistence of nitrogen-fixing bacteroids. Current time information in Bangalore, IN.

Table 2: Phenotypes of acpXL Mutants Observed by Electron Microscopy

| Feature | Wild-Type | acpXL Mutant | Reference |

| Bacteroid Occupancy | High density of bacteroids per infected cell. | Low density of bacteroids per infected cell. | Current time information in Bangalore, IN.researchgate.net |

| Bacteroid Morphology | Uniform, typically rod-shaped. | Irregularly shaped, sometimes enlarged. | |

| Symbiosome Structure | Single bacteroid per symbiosome membrane. | Multiple bacteroids per symbiosome; abnormal structures. | Current time information in Bangalore, IN.researchgate.net |

| Symbiotic Development | Normal progression. | Developmentally delayed. | Current time information in Bangalore, IN.nih.gov |

Synthetic Chemistry Approaches for Analog Preparation and Structure-Activity Relationship Studies

Chemical synthesis provides a powerful tool to create analogs of this compound and the lipid A molecules that contain it. This allows for detailed structure-activity relationship (SAR) studies, which systematically modify parts of the molecule to determine which structural features are essential for its biological activity. mdpi.com

The total synthesis of complex lipid A molecules is a challenging endeavor but has been successfully achieved for various bacterial species. These synthetic strategies often involve the construction of a protected disaccharide backbone, followed by the stepwise addition of the various fatty acyl chains. asm.org

A key challenge in synthesizing derivatives containing this compound is the preparation of the VLCFA itself. A general synthetic strategy for long-chain ω-1 hydroxy fatty acids has been developed, which uses a cross-metathesis reaction as a key step. acs.org This methodology has enabled the preparation of lipid A derivatives of Rhizobium sin-1 containing the this compound moiety. acs.org

By synthesizing a library of lipid A analogs with variations in the fatty acid chains, researchers can probe the functional significance of the VLCFA. For example, analogs can be created where the this compound is replaced with a shorter fatty acid, or where its hydroxyl group is removed or modified. These synthetic analogs can then be tested in biological assays, such as their ability to induce or inhibit cytokine production in immune cells, to precisely map the structural requirements for a specific biological response. Such SAR studies have been crucial in identifying that lipid A derivatives from Rhizobium can act as antagonists of the endotoxic activity of LPS from other bacteria like E. coli. acs.org

Q & A

Basic Research Questions

Q. How is 27-hydroxyoctacosanoic acid structurally identified and quantified in microbial lipid A studies?

- Methodology : Use gas chromatography (GC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to isolate and quantify the acid. GC separates fatty acid methyl esters, while MALDI-TOF-MS confirms molecular mass and acylation patterns in lipid A . Nuclear magnetic resonance (NMR) can resolve hydroxylation sites and carbon chain configuration. For quantification, compare GC peak areas of methyl esters to internal standards (e.g., β-hydroxymyristic acid) .

- Key Challenge : Differentiate this compound from structurally similar very-long-chain hydroxy fatty acids using retention indices and fragmentation patterns in MS .

Q. What is the biological role of this compound in Rhizobium leguminosarum symbiosis?

- Methodology : Employ mutant strains lacking the acpXL gene (required for this compound biosynthesis) and compare their phenotypes to wild-type strains. Assess nodulation efficiency in legume hosts, biofilm formation, and stress tolerance (e.g., desiccation) .

- Critical Data : Mutants show impaired desiccation tolerance and biofilm formation, confirming the acid’s role in membrane stability and host interaction .

Advanced Research Questions

Q. How do contradictory findings about this compound’s presence in non-Rhizobium species arise, and how can they be resolved?

- Methodology : Validate cross-study inconsistencies by reanalyzing lipid A extracts using standardized protocols. For example, some studies report trace amounts in Proteus mirabilis, but this may stem from contamination during phospholipid extraction. Use MALDI-TOF-MS with high-resolution settings to confirm species-specific acylation patterns .

- Analytical Pitfalls : Contamination from phospholipids (e.g., C16:0/C18:0) can lead to false positives; pre-purify samples via silica column chromatography .

Q. What experimental approaches elucidate the biosynthesis pathway of this compound in Rhizobium?

- Methodology :

Gene Knockout : Disrupt lpxXL and acpXL genes to block hydroxylation and acylation steps.

Isotopic Labeling : Feed cultures with -labeled precursors (e.g., octacosanoic acid) and track hydroxylation via NMR or MS.

Enzyme Assays : Purify the 1-phosphatase and acyltransferases to reconstitute biosynthesis in vitro .

- Key Finding : The pea nodule environment restores this compound incorporation in acpXL mutants, suggesting host-derived regulatory factors .

Q. How can researchers model the impact of this compound on lipid A physicochemical properties?

- Methodology :

- Molecular Dynamics Simulations : Compare lipid A membranes with/without the acid to assess hydrophobic packing and membrane rigidity.

- Thermotropic Analysis : Use differential scanning calorimetry (DSC) to measure phase transition temperatures.

- Data Interpretation : The hydroxyl group and long acyl chain enhance membrane stability under osmotic stress, explaining Rhizobium’s resilience in soil .

Q. What statistical frameworks address variability in this compound quantification across experimental replicates?

- Methodology : Apply mixed-effects models to account for batch-to-batch variation in GC-MS data. Use ANOVA to test extraction method efficacy (e.g., Bligh-Dyer vs. silica column). Report coefficients of variation (CV) for inter-lab reproducibility .

- Best Practice : Include internal standards (e.g., deuterated this compound) to normalize technical variability .

Data Contradiction and Synthesis

Q. Why do some studies report this compound as “unique” to Rhizobium, while others detect it in distantly related bacteria?

- Resolution Strategy :

Phylogenetic Analysis : Screen lipid A from diverse bacterial genera using validated MS protocols.

Biosynthetic Gene Clustering : Identify homologs of acpXL/lpxXL in non-Rhizobium genomes.

Q. How can conflicting functional data about this compound’s role in symbiosis vs. free-living states be reconciled?

- Experimental Design : Conduct dual RNA-seq on Rhizobium in symbiotic vs. planktonic conditions to correlate acid biosynthesis gene expression with metabolic pathways. Pair with lipidomics to quantify acid levels in each state .

- Key Insight : The acid may have context-dependent roles—stabilizing membranes in free-living states and modulating host immune responses during symbiosis .

Methodological Recommendations

- Sample Preparation : Avoid phospholipid contamination by pre-treating extracts with phospholipase A1 .

- Data Reporting : Include raw GC-MS chromatograms and MALDI-TOF spectra in supplementary materials to enable cross-validation .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing lipidomic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.